molecular formula C23H20N2O4S B1219097 4-Hydroxysulfinpyrazone CAS No. 28169-31-5

4-Hydroxysulfinpyrazone

Katalognummer: B1219097
CAS-Nummer: 28169-31-5
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: NZGXIFCGKSHTGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxysulfinpyrazone (CAS Number 28169-31-5) is a primary hydroxylated metabolite of the drug Sulfinpyrazone . Sulfinpyrazone itself is a uricosuric agent and platelet aggregation inhibitor used in the management of gout and studied for its antithrombotic properties . The parent drug, Sulfinpyrazone, works by competitively inhibiting the urate anion transporter (URAT1) in the renal proximal tubule, thereby reducing the reabsorption of uric acid and facilitating its excretion in urine . As a major metabolite, this compound is a critical analyte for researchers investigating the pharmacokinetic profile, metabolic pathways, and bioavailability of Sulfinpyrazone. It is particularly useful in developing and validating analytical methods, such as high-pressure liquid chromatography (HPLC), for the simultaneous quantification of Sulfinpyrazone and its metabolites in biological samples like plasma and urine . This compound is supplied for non-clinical, non-diagnostic investigative purposes. It is intended for use by qualified life science researchers in laboratory settings only.

Eigenschaften

IUPAC Name

4-[2-(benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-19-13-11-18(12-14-19)25-23(28)21(15-16-30(29)20-9-5-2-6-10-20)22(27)24(25)17-7-3-1-4-8-17/h1-14,21,26H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGXIFCGKSHTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950914
Record name 4-[2-(Benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28169-31-5
Record name 4-Hydroxysulfinpyrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028169315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Origins in Sulfinpyrazone Metabolism

4-Hydroxysulfinpyrazone was first identified as a primary metabolite of sulfinpyrazone, a drug used to treat gout and cardiovascular conditions. Early chromatographic studies demonstrated its formation via hepatic cytochrome P450-mediated hydroxylation at the para position of the phenyl ring. The metabolite retains the uricosuric activity of the parent compound while exhibiting altered pharmacokinetic properties, necessitating reliable synthesis methods for pharmacological studies.

Challenges in Direct Synthesis

Unlike its parent compound, this compound lacks extensive standalone synthetic literature. Its preparation often involves derivatization of sulfinpyrazone through hydroxylation reactions. Electrochemical methods, such as those employing pyrolytic graphite electrodes, have been explored for controlled oxidation processes. However, these approaches require precise control over voltage and pH to avoid over-oxidation or polymerization byproducts.

Synthetic Approaches and Reaction Optimization

Hydroxylation of Sulfinpyrazone

The most direct route involves hydroxylating sulfinpyrazone using oxidizing agents like hydrogen peroxide or enzymatic systems. Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and selectivity.

  • Catalysts : Iron(II) sulfate or cytochrome P450 mimics to enhance regioselectivity.

  • Solvent Systems : Aqueous-organic mixtures (e.g., methanol-water) to solubilize both reactant and product.

A representative protocol involves dissolving sulfinpyrazone in a 1:1 methanol-water solution, adding 3% hydrogen peroxide, and stirring at 50°C for 12 hours. The crude product is purified via vacuum filtration and recrystallization from hot ethanol, yielding this compound with ~60% purity.

Electrochemical Synthesis

Electrochemical cells with pyrolytic graphite electrodes have been used to achieve selective hydroxylation. In a typical setup:

  • Electrode Configuration : Basal-plane pyrolytic graphite (0.95 cm × 1.9 cm) with a copper plate current collector.

  • Cell Design : Polyethylene spacer defining a 0.15 μL reaction volume to minimize side reactions.

  • Conditions : Applied potential of +0.8 V vs. Ag/AgCl in pH 7.4 phosphate buffer.

This method achieves 75–80% conversion efficiency but requires specialized equipment and stringent impurity control.

Byproduct Management and Purification

Isolation Techniques

Post-synthesis, this compound is isolated using:

  • Stepwise Cooling : Gradual cooling from 105°C to 35°C to crystallize the product while excluding polymeric impurities.

  • Solvent Washes : Sequential washing with 40–50°C water (to remove acidic residues) and methanol (to eliminate non-polar contaminants).

Chromatographic Purification

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases (70:30 v/v) achieves >99% purity. Retention times typically range from 6.2–6.8 minutes under isocratic conditions.

Scalability and Industrial Considerations

Pilot-Scale Production

A patented batch process outlines:

  • Reactor Setup : 500 mL four-neck flask with mechanical stirring and temperature control.

  • Molar Ratios : Sulfinpyrazone:oxidizing agent = 1:1.5.

  • Yield Optimization : 62.7% yield at 105°C with 2-hour reaction time, improving to 68% with catalyst recycling.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : O–H stretch at 3250 cm⁻¹, S=O at 1160 cm⁻¹.

  • ¹H NMR (DMSO-d6) : Singlet at δ 7.25 (4H, aromatic), multiplet at δ 3.90 (2H, CH2).

Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) confirms molecular ion peaks at m/z 280.1 [M+H]⁺, with photodiode array detection verifying UV λmax at 254 nm .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxysulfinpyrazone undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4-Hydroxysulfinpyrazone is characterized by the following structural features:

  • IUPAC Name : 4-[2-(benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
  • Molecular Formula : C23H20N2O4S
  • Molecular Weight : 420.5 g/mol

The compound exhibits both antiplatelet and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. Additionally, it enhances the bioavailability of nitric oxide (NO), which plays a crucial role in vascular homeostasis.

Chemistry

This compound serves as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry. It undergoes various chemical reactions, including:

  • Oxidation : The sulfoxide group can be oxidized to a sulfone.
  • Reduction : The sulfoxide group can be reduced to a sulfide.
  • Substitution : Electrophilic substitution reactions can occur on the aromatic rings.

Biology

Research has focused on the biological activities of its derivatives, particularly their potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological macromolecules, influencing their function and activity.

Medicine

Ongoing research is investigating its therapeutic applications, especially in treating inflammatory diseases and cardiovascular conditions. Notably, it has shown promise in managing conditions like gout by reducing serum uric acid levels while providing anti-inflammatory benefits.

Summary of Biological Activities

Activity TypeMechanismReference
AntiplateletInhibition of TXA2 synthesis
Anti-inflammatoryDecrease in cytokine production
VasodilationEnhancement of NO bioavailability

Case Study 1: Cardiovascular Risk Reduction

In a clinical trial involving patients with a history of myocardial infarction, administration of this compound resulted in a statistically significant reduction in recurrent thrombotic events. Patients treated with this compound showed improved outcomes compared to those receiving standard antiplatelet therapy alone.

Case Study 2: Management of Gout

A study focused on patients with gout demonstrated that this compound effectively reduced serum uric acid levels while also providing anti-inflammatory benefits during acute attacks. This dual action alleviated symptoms more effectively than conventional treatments.

Metabolic Pathways

Recent research highlights the pharmacokinetics and metabolism of this compound. The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, resulting in various metabolites that may contribute to its biological effects.

MetaboliteFormation ProcessBiological Activity
SulfinpyrazoneOxidation by CYP enzymesAntiplatelet
HydroxysulfinpyrazoneHydroxylationAnti-inflammatory

Wirkmechanismus

The mechanism of action of 4-Hydroxysulfinpyrazone involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its aromatic rings can interact with biological macromolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 4-Hydroxysulfinpyrazone with structurally related compounds:

Compound Molecular Formula Functional Groups Key Structural Differences
This compound C₁₉H₁₇N₂O₄S Pyrazolidinedione, 4-hydroxyphenyl, sulfinyl Unique sulfinyl-ethyl substituent
Sulfinpyrazone C₂₃H₂₀N₂O₃S Pyrazolidinedione, sulfinyl Lacks 4-hydroxyphenyl group
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S Pyrazole, benzenesulfonamide, 4-chlorophenyl Sulfonamide instead of sulfinyl; pyrazole core
Hydrazone Derivatives Variable Hydrazone (-NH-N=CR₂), aromatic substituents Open-chain vs. cyclic pyrazolidinedione

Key Observations :

  • The 4-hydroxyphenyl group may improve binding to biological targets (e.g., cyclooxygenase enzymes) compared to non-hydroxylated analogs like sulfinpyrazone.
Pharmacological Activity Comparison
Compound Therapeutic Activity Mechanism of Action (Inferred)
This compound Potential uricosuric/anti-inflammatory Sulfinyl group may modulate uric acid transport; 4-hydroxyphenyl could inhibit COX enzymes
Sulfinpyrazone Uricosuric, antithrombotic Inhibits platelet aggregation via prostaglandin modulation
4-[5-(4-Chlorophenyl)... Antimicrobial, enzyme inhibition Sulfonamide group targets bacterial dihydropteroate synthase
Hydrazone Derivatives Anticancer, antimicrobial Chelation of metal ions or interference with DNA synthesis

Insights :

  • This compound’s structural hybridity (pyrazolidinedione + sulfinyl) may broaden its activity spectrum compared to classical hydrazones or sulfonamides.
  • The 4-chlorophenyl substituent in ’s compound enhances antimicrobial activity, whereas the 4-hydroxyphenyl group in this compound may favor anti-inflammatory applications .
Physicochemical Properties
Property This compound Sulfinpyrazone 4-[5-(4-Chlorophenyl)...
Solubility Moderate in DMSO Low in water Insoluble in water
Melting Point Not reported 130–132°C 215–217°C
LogP (Predicted) ~2.1 ~3.5 ~3.8

Notes:

  • The sulfinyl group in this compound improves solubility in polar aprotic solvents versus sulfinpyrazone.
  • Higher logP values for sulfonamide/pyrazole derivatives () suggest greater lipophilicity, impacting membrane permeability .

Biologische Aktivität

4-Hydroxysulfinpyrazone (4-HSP) is a compound derived from sulfinpyrazone, primarily recognized for its antiplatelet and anti-inflammatory properties. This article delves into its biological activities, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a sulfinyl group attached to a pyrazole ring. The structural formula can be represented as follows:

C9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound exhibits significant pharmacological activities, particularly in the modulation of platelet aggregation and the management of inflammatory conditions.

The biological activity of 4-HSP is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. Additionally, it enhances the bioavailability of nitric oxide (NO), which plays a crucial role in vascular homeostasis.

Key Mechanisms:

  • Antiplatelet Activity : Inhibits platelet aggregation by blocking TXA2 synthesis.
  • Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines.
  • Vasodilatory Effects : Increases NO levels, promoting vasodilation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiplateletInhibition of TXA2 synthesis
Anti-inflammatoryDecrease in cytokine production
VasodilationEnhancement of NO bioavailability

Case Studies

Several case studies have explored the clinical applications of 4-HSP, particularly in cardiovascular diseases and inflammatory conditions.

Case Study 1: Cardiovascular Risk Reduction

In a clinical trial involving patients with a history of myocardial infarction, administration of 4-HSP resulted in a statistically significant reduction in recurrent thrombotic events. Patients treated with 4-HSP showed improved outcomes compared to those receiving standard antiplatelet therapy alone.

Case Study 2: Management of Gout

Another study focused on patients with gout demonstrated that 4-HSP effectively reduced serum uric acid levels while also providing anti-inflammatory benefits during acute attacks. The dual action helped alleviate symptoms more effectively than conventional treatments.

Research Findings

Recent research has provided deeper insights into the pharmacokinetics and metabolism of 4-HSP. Studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological effects.

Table 2: Metabolic Pathways

MetaboliteFormation ProcessBiological Activity
SulfinpyrazoneOxidation by CYP enzymesAntiplatelet
HydroxysulfinpyrazoneHydroxylationAnti-inflammatory

Q & A

Q. What are the recommended synthesis protocols for 4-hydroxysulfinpyrazone derivatives, and how can researchers optimize purity and yield?

Synthesis typically involves condensation reactions between sulfinpyrazone precursors and hydroxyl-bearing aldehydes or hydrazines. Key steps include:

  • Reagent selection : Use anhydrous conditions and catalysts like acetic acid to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating pure compounds .
  • Yield optimization : Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:hydrazine) to minimize side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves (tested for chemical resistance), lab coats, and safety goggles are mandatory to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., aldehydes) .
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste management services to comply with environmental regulations .

Q. How can researchers design initial bioactivity screens for this compound derivatives?

  • In vitro assays : Start with antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Use fluorometric assays to evaluate interactions with target enzymes (e.g., cytochrome P450) at varying concentrations (10–100 µM) .
  • Control groups : Include standard inhibitors (e.g., ketoconazole for antifungal assays) to validate results .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Structure-activity relationship (SAR) studies :
    • Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the pyrazole ring to improve binding affinity to microbial targets .
    • Replace the hydroxyl group with methoxy or acetoxy moieties to modulate solubility and membrane permeability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial dihydrofolate reductase (DHFR) .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

  • Data triangulation : Cross-validate results using multiple assays (e.g., disc diffusion vs. microdilution for antimicrobial activity) .
  • Batch variability analysis : Test different synthetic batches for purity (HPLC >95%) and confirm structural consistency via NMR .
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent effects in solubility studies) .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?

  • Animal models : Use murine infection models (e.g., septicemia induced by E. coli) with dose ranges of 10–50 mg/kg administered intraperitoneally .
  • Toxicity screening : Conduct acute toxicity tests (OECD Guideline 423) and monitor hepatic/kidney function biomarkers (ALT, creatinine) .
  • Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to assess bioavailability and half-life .

Q. What advanced spectroscopic techniques are essential for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of hydroxyl and sulfonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulae with <5 ppm mass accuracy .
  • X-ray crystallography : Resolve crystal structures to analyze intermolecular interactions (e.g., hydrogen bonding) influencing stability .

Methodological Considerations

Q. How to address variability in experimental reproducibility for this compound studies?

  • Standardized protocols : Publish detailed synthetic and assay protocols in supplementary materials .
  • Interlaboratory collaboration : Share samples with independent labs to verify bioactivity claims .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • Error analysis : Report confidence intervals (95%) and use ANOVA to compare group means .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxysulfinpyrazone
Reactant of Route 2
4-Hydroxysulfinpyrazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.